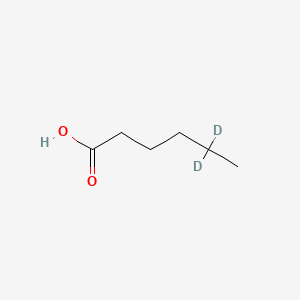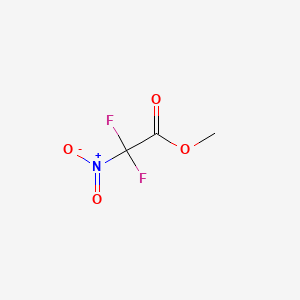
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3-buten-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as alkoxides, thiolates, and amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, such as ethers, thioethers, and amines.
Deprotection Reactions: The major product is the free alcohol, along with the formation of tert-butyldimethylsilanol.
科学研究应用
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a strong silicon-oxygen bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group. The tosylate group acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is unique due to the presence of both the TBDMS protecting group and the tosylate leaving group. This combination allows for versatile applications in organic synthesis, providing both protection and reactivity in a single molecule .
属性
分子式 |
C18H32O4SSi |
|---|---|
分子量 |
372.6 g/mol |
IUPAC 名称 |
[3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H32O4SSi/c1-15-9-11-16(12-10-15)23(19,20)21-14-13-18(5,6)22-24(7,8)17(2,3)4/h9-12H,13-14H2,1-8H3 |
InChI 键 |
HBBMDDNEYVFOTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
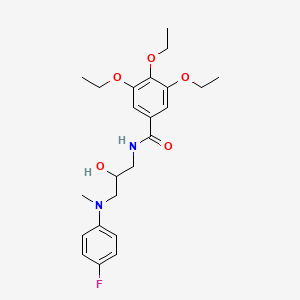
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
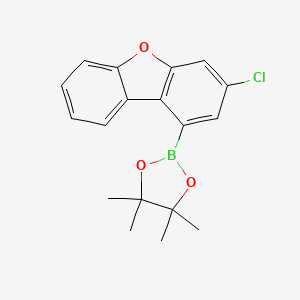
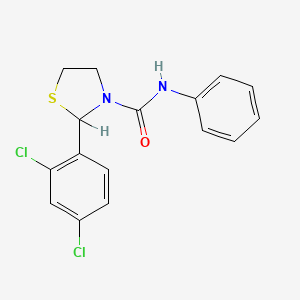
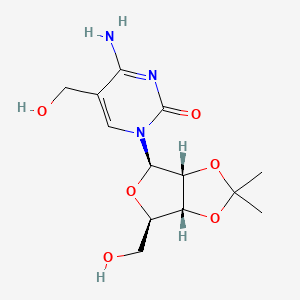

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
